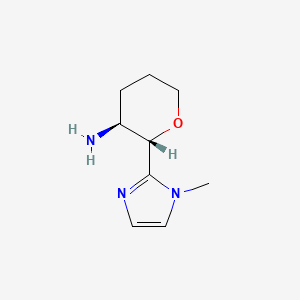
(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a tetrahydropyran ring fused with an imidazole moiety, making it an interesting subject for research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via nucleophilic substitution or other suitable reactions.
Chiral Resolution: The final step often involves chiral resolution to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at various positions, potentially altering the tetrahydropyran ring or the imidazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its imidazole moiety.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development:
Therapeutic Agents: Could be explored for its therapeutic properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As a building block in the production of various chemicals.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine: Unique due to its specific stereochemistry and structural features.
Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents or ring systems.
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the imidazole and tetrahydropyran rings, along with its chiral centers, which can impart distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8/h4-5,7-8H,2-3,6,10H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
BIQGQNWXPFHYJQ-YUMQZZPRSA-N |
Isomerische SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCCO2)N |
Kanonische SMILES |
CN1C=CN=C1C2C(CCCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


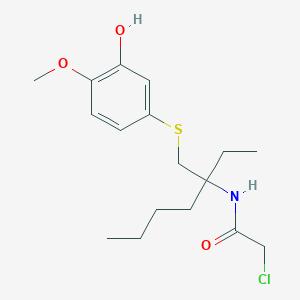
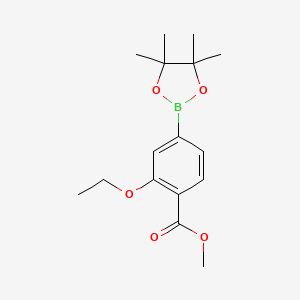
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13359637.png)
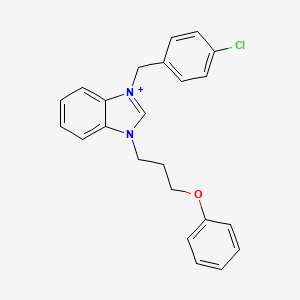

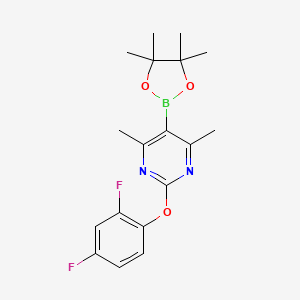
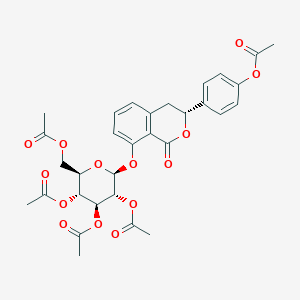

![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13359673.png)
![1,2-dimethyl-5-{2-oxo-2-[4-(1-pyrrolidinylsulfonyl)-1,4-diazepan-1-yl]ethoxy}-4(1H)-pyridinone](/img/structure/B13359680.png)

![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13359690.png)
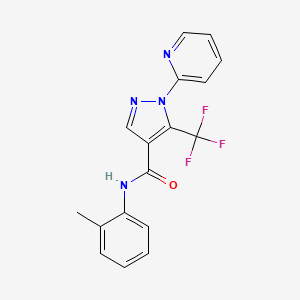
![(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate](/img/structure/B13359710.png)
